4,4'-Bi-1H-pyrazole

Übersicht

Beschreibung

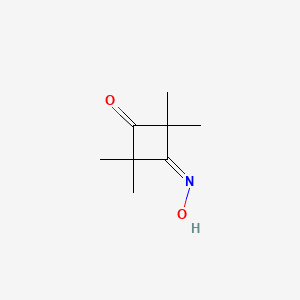

4,4’-Bi-1H-pyrazole is an organic compound with the molecular formula C6H6N4 . It is a white to light yellow solid that is soluble in some organic solvents but insoluble in water . It has high thermal stability and chemical stability . It can be used as an intermediate in organic synthesis for the preparation of other compounds .

Synthesis Analysis

The synthesis of 4,4’-Bi-1H-pyrazole can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, it can be synthesized through the reaction of pyrazole and other compounds .

Molecular Structure Analysis

The molecular structure of 4,4’-Bi-1H-pyrazole consists of a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The molecular weight is 134.13864 .

Chemical Reactions Analysis

Pyrazoles, including 4,4’-Bi-1H-pyrazole, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

4,4’-Bi-1H-pyrazole has a density of 1.4±0.1 g/cm3, a boiling point of 501.1±43.0 °C at 760 mmHg, and a flash point of 263.3±21.1 °C . It also has a molar refractivity of 35.9±0.3 cm3, a polar surface area of 57 Å2, and a molar volume of 97.8±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment: CDK2 Inhibition

4,4’-Bi-1H-pyrazole: has been investigated as a potential cyclin-dependent kinase 2 (CDK2) inhibitor for cancer therapy. CDK2 plays a crucial role in cell cycle regulation, and inhibiting it can halt cancer cell proliferation. Researchers have bioisosterically replaced the phenylsulfonamide moiety in a lead compound with pyrazole derivatives, resulting in a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines . Among these, compound 15 demonstrated potent CDK2 inhibitory activity (Ki = 0.005 µM) and selectivity over other CDKs. Additionally, it exhibited antiproliferative effects against various cancer cell lines .

Platinum Complexes

The compound 4,4’-Bi-1H-pyrazole has been utilized in the synthesis of (2-[4-methylpyrazol-1-yl]phenyl)platinum(II) . This complex, prepared by reacting 4-methyl-1-phenyl-1H-pyrazole with 1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione , holds promise in materials science and catalysis .

Pyrazoline Derivatives

Researchers have synthesized a novel pyrazoline derivative by reacting an α,β-unsaturated ketone with isonicotinic acid hydrazide. The resulting compound exhibits interesting structural features and may find applications in medicinal chemistry or materials science .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1H-pyrazol-4-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5(2-8-7-1)6-3-9-10-4-6/h1-4H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYGFECUFVDWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368591 | |

| Record name | 4,4'-Bi-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrazol-4-yl)-1H-pyrazole | |

CAS RN |

25240-33-9 | |

| Record name | 4,4'-Bi-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050256.png)

![Ethyl 2-[hydroxy(phenyl)methyl]butanoate](/img/structure/B3050273.png)